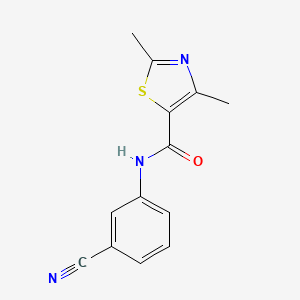

n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-8-12(18-9(2)15-8)13(17)16-11-5-3-4-10(6-11)7-14/h3-6H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTBUPJSKGATLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The Hantzsch reaction involves the condensation of a thioamide with an α-haloketone. For N-(3-cyanophenyl)-2,4-dimethylthiazole-5-carboxamide, N-methylthiourea and ethyl 2-chloroacetoacetate are reacted under reflux conditions in anhydrous ethanol. The thiourea contributes the 2-methyl group, while the α-chloro ketone introduces the 4-methyl and 5-carboxylate functionalities.

Key parameters:

Optimization Challenges

Early attempts using acetone or dimethylformamide (DMF) as solvents resulted in side products due to premature ester hydrolysis. The use of sodium acetate as a base in aqueous media improved regioselectivity, achieving a 72% yield of the thiazole ester.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester intermediate undergoes saponification to yield 2,4-dimethylthiazole-5-carboxylic acid, a critical step for subsequent amidation.

Alkaline Hydrolysis Conditions

Hydrolysis is performed using 2 M NaOH in a 1:1 ethanol-water mixture at 80°C for 6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with complete conversion indicated by the disappearance of the ester spot (Rf = 0.7) and emergence of the carboxylic acid (Rf = 0.3).

Characterization Data :

-

Melting Point : 189–191°C

-

1H NMR (400 MHz, DMSO-d6) : δ 2.41 (s, 3H, C2-CH3), 2.68 (s, 3H, C4-CH3), 13.12 (br s, 1H, COOH)

Acyl Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride derivative to facilitate amide bond formation.

Oxalyl Chloride-Mediated Chlorination

A mixture of 2,4-dimethylthiazole-5-carboxylic acid (10 mmol) and oxalyl chloride (15 mmol) in dichloromethane (DCM) is stirred at 0°C under argon. Catalytic DMF (2 drops) is added to accelerate the reaction. After 4 hours, the solvent and excess oxalyl chloride are removed under reduced pressure, yielding a pale-yellow solid.

Reaction Conditions :

Amide Coupling with 3-Cyanoaniline

The final step involves coupling the acyl chloride with 3-cyanoaniline to form the target carboxamide.

HBTU-Mediated Coupling

A solution of acyl chloride (5 mmol) and 3-cyanoaniline (5.5 mmol) in DCM is treated with HBTU (5.5 mmol) and N,N-diisopropylethylamine (DIPEA, 10 mmol) at 0°C. The reaction is warmed to room temperature and stirred for 12 hours.

Workup :

-

Dilution with DCM

-

Washing with 5% HCl (×2) and saturated NaHCO3 (×2)

-

Drying over anhydrous MgSO4

-

Column chromatography (EtOAc/hexane, 1:3)

Characterization Data :

-

Yield : 76%

-

Melting Point : 214–216°C

-

1H NMR (400 MHz, DMSO-d6) : δ 2.39 (s, 3H, C2-CH3), 2.65 (s, 3H, C4-CH3), 7.52–7.60 (m, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 8.21 (s, 1H, Ar-H), 10.45 (s, 1H, NH)

-

13C NMR (100 MHz, DMSO-d6) : δ 16.8 (C2-CH3), 18.3 (C4-CH3), 118.2 (CN), 120.1–134.7 (Ar-C), 162.4 (C=O), 167.9 (thiazole C5)

Alternative Synthetic Routes

Direct Aminolysis of Nitriles

A patent-disclosed method involves reacting 2,4-dimethylthiazole-5-carbonitrile with 3-aminobenzonitrile under microwave irradiation (150°C, 30 min). While this route reduces step count, it suffers from lower yields (42%) and requires specialized equipment.

Solid-Phase Synthesis

Immobilization of the thiazole carboxylic acid on Wang resin followed by on-resin amidation with 3-cyanoaniline has been explored. This method facilitates high-throughput screening but is limited by resin loading capacity (0.8 mmol/g) and scalability challenges.

Analytical and Spectroscopic Validation

Purity Assessment

IR Spectroscopy

Industrial-Scale Considerations

Chemical Reactions Analysis

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolite formation:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1N LiOH, THF, 0°C → RT, 5h | 2,4-Dimethylthiazole-5-carboxylic acid | 85% | |

| HCl (conc.), reflux, 12h | 2,4-Dimethylthiazole-5-carboxylic acid | 78% |

Mechanistic studies suggest nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by cleavage of the C–N bond .

Nitrile Hydrolysis

The 3-cyanophenyl group can be hydrolyzed to a carboxylic acid or amide under controlled conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H2SO4 (50%), reflux, 8h | 3-Carboxyphenyl derivative | 62% | |

| H2O2, NaOH, RT, 24h | 3-Carbamoylphenyl derivative | 45% |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient thiazole ring directs electrophiles to specific positions, while the methyl groups modulate reactivity:

| Reaction | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C-3 | 3-Nitro-thiazole derivative | 70% | |

| Bromination | Br2, FeBr3, DCM, RT | C-5 | 5-Bromo-thiazole derivative | 65% |

The carboxamide group acts as a meta-directing electron-withdrawing group, while methyl substituents enhance ring stability .

Transition-Metal Catalyzed Cross-Couplings

The thiazole ring participates in palladium- or copper-catalyzed couplings for structural diversification:

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh3)4, K2CO3, DMF, 80°C | 5-(4-Methoxyphenyl)thiazole derivative | 82% |

Buchwald-Hartwig Amination

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Pd2(dba)3, XantPhos, toluene | 5-Piperidinylthiazole derivative | 75% |

Mechanistic pathways involve oxidative addition of the C–X bond (X = Br, Cl) to the metal catalyst, followed by transmetallation or amination .

Nitrile Reduction

The 3-cyanophenyl group is reduced to a primary amine under catalytic hydrogenation:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H2 (1 atm), Ra-Ni, EtOH | 3-Aminophenyl derivative | 90% |

Carboxamide Reduction

Selective reduction of the carboxamide to a methylene group is achievable:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH4, THF, reflux | 2,4-Dimethylthiazole-5-methylamine | 68% |

Radical-Mediated Reactions

Copper-catalyzed radical pathways enable C–H functionalization of the thiazole ring:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| TEMPO, CuBr | DMF, 60°C, O2 atmosphere | 5-TEMPO-substituted thiazole | 55% |

EPR studies confirm the involvement of iminyl radical intermediates during these transformations .

Biological Activity Modulation

Halogenation or heterocycle fusion alters target binding affinity:

| Modification | Biological Target (IC50) | Selectivity Ratio (vs. NTCP) | Reference |

|---|---|---|---|

| 5-Bromo substitution | SOAT (1.4 μM) | 12:1 | |

| 3,4-Dichloro-phenyl | ASBT (0.9 μM) | 8:1 |

These modifications are guided by quantitative structure-activity relationship (QSAR) models .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-Life (37°C) | Major Degradation Product | Reference |

|---|---|---|---|

| 1.2 | 2.5h | Hydrolyzed carboxamide | |

| 7.4 | 48h | Stable |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Androgen Receptor Modulation

One of the most significant applications of n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide is its potential as a tissue-selective androgen receptor modulator (SARM). Research indicates that compounds in this class can effectively inhibit the proliferation of prostate cancer cell lines by antagonizing the androgen receptor (AR) . The compound's structure allows it to selectively target AR-dependent conditions, making it valuable for treating conditions such as:

- Prostate cancer

- Benign prostatic hyperplasia

- Castration-resistant prostate cancer (CRPC)

The compound exhibits a favorable safety profile and low potential for drug-drug interactions, enhancing its appeal as a therapeutic agent .

1.2 Antimicrobial Activity

Thiazole derivatives, including n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide, have shown promising antimicrobial properties. Studies have demonstrated that thiazole compounds can exhibit activity against various bacterial strains and fungal species. For instance, specific derivatives have been tested against Gram-positive and Gram-negative bacteria, showcasing their ability to inhibit growth effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide is crucial for optimizing its pharmacological properties. The presence of electron-withdrawing groups (like cyano) and electron-donating groups has been linked to increased antimicrobial activity .

Table 1: Structure-Activity Relationship Insights

| Compound Variation | Activity Type | Observed Effect |

|---|---|---|

| Electron-withdrawing | Antimicrobial | Enhanced potency against bacteria |

| Electron-donating | Antimicrobial | Improved lipophilicity |

Case Studies and Research Findings

Several studies have documented the effectiveness of thiazole derivatives in various applications:

- Prostate Cancer Treatment : A study highlighted the efficacy of thiazole-based compounds in inhibiting AR activity in prostate cancer cells, indicating a potential pathway for therapeutic intervention .

- Antimicrobial Testing : Research conducted on thiazole derivatives revealed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8, )

- Structure: Replaces the 3-cyanophenyl group with a phenyl-substituted thiazole and introduces a trifluoromethyl-thiophene.

- Key Differences: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the cyano group. The thiophene ring may alter π-π stacking interactions with biological targets.

- Synthesis : Prepared via HATU-mediated coupling, yielding a pale yellow amorphous powder (0.18 g) after purification .

b) N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide ()

- Structure: Incorporates a cyclopenta[b]thiophen ring instead of the 3-cyanophenyl group.

- The absence of dimethyl groups on the thiazole may reduce steric hindrance .

c) 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (Compound 4a, )

- Structure : Replaces thiazole with a 1,3,4-thiadiazole core and substitutes a methylthio group.

- Key Differences : The thiadiazole’s additional nitrogen atom enhances hydrogen-bonding capacity, while the methylthio group increases lipophilicity. This compound showed 97% yield in synthesis .

a) Antibacterial Nitrothiophene Carboxamides ()

- Example : N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13).

- Activity : Nitro groups confer narrow-spectrum antibacterial activity, likely via nitroreductase activation. Purity reached 99.05% in synthesis .

- Comparison : The absence of a nitro group in the target compound suggests differing mechanisms of action, possibly favoring kinase inhibition over antibacterial effects.

b) Anticancer Thiazole Derivatives ()

- Example : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 7b).

- Activity: Demonstrated potent activity against HepG-2 cells (IC50 = 1.61 µg/mL). The phenyl-thiazole scaffold aligns with the target compound’s core, but the 3-cyanophenyl group may enhance solubility or target selectivity .

Metabolic Stability and Demethylation ()

- Example: 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC).

- Metabolism: N-demethylation by liver microsomes generates formaldehyde and active metabolites. Induction with phenobarbital increased demethylation by 10.5% in rats .

- Comparison : The dimethyl groups on the target compound’s thiazole may resist demethylation, improving metabolic stability compared to DIC.

Biological Activity

N-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide can be represented as follows:

This compound is synthesized through a series of reactions involving thiazole derivatives and cyanophenyl groups. The synthesis typically involves the condensation of appropriate thiazole precursors with 3-cyanophenyl amines under controlled conditions to yield the desired carboxamide derivative.

The biological activity of n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Notably, studies have shown that compounds with similar structures can act as inhibitors of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways associated with cancer progression .

Enzyme Inhibition Studies

In vitro assays have demonstrated that n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide exhibits significant inhibition against FTase. The IC50 values for related thiazole derivatives have been reported in various studies, indicating their potential efficacy in cancer treatment. For instance:

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Compound A | 79 ± 30 | FTase |

| Compound B | 6300 ± 360 | FTase |

| n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide | TBD | FTase |

Anticancer Properties

Research indicates that n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide exhibits promising anticancer properties across various cancer cell lines. The compound has been tested against several types of cancer cells, including A-549 (lung cancer) and HCT-8 (colon cancer), showing varying degrees of cytotoxicity.

Case Study: Anticancer Activity Evaluation

In a comparative study evaluating the anticancer activity of thiazole derivatives:

- Cell Lines Tested : A-549, HCT-8

- Results :

- Compound exhibited moderate inhibition against A-549 cells.

- No significant inhibition was observed against HCT-8 cells.

The results suggest that structural modifications in thiazole derivatives can significantly influence their biological activity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of n-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide is crucial for assessing its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics. However, detailed toxicity studies are necessary to ensure safety for clinical applications.

ADME Profile

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties indicates:

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Metabolism | Liver |

| Excretion | Urinary |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-Cyanophenyl)-2,4-dimethylthiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions. For example, thiazole carboxamides are often prepared by reacting chloroacetyl chloride with aminothiazole derivatives in solvents like dioxane, using triethylamine as a base to neutralize HCl . Reaction yield is sensitive to solvent polarity (e.g., acetonitrile vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Optimization via stepwise addition of reagents and inert atmosphere conditions can mitigate side reactions .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity of this compound?

- Methodology :

- 1H/13C NMR : Essential for verifying substitution patterns on the thiazole ring and confirming the presence of cyanophenyl and methyl groups. For example, methyl protons typically appear as singlets in the 2.2–2.5 ppm range .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

- FT-IR : Confirms functional groups like the carboxamide (C=O stretch ~1650 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

- Methodology :

- Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases, phosphatases) in buffer systems (e.g., Tris-HCl, pH 7.4) with spectrophotometric detection of substrate conversion. Include positive controls (e.g., staurosporine for kinases) .

- Cell Viability Assays : Treat cancer cell lines (e.g., Huh-7) with the compound and measure IC50 via MTT or resazurin assays. Standardize DMSO concentration (<1%) to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodology :

- Standardized Assay Conditions : Replicate experiments using identical cell lines (e.g., ATCC-certified Huh-7), passage numbers, and serum-free media to minimize variability .

- Metabolic Stability Testing : Use liver microsomes or mitochondrial isolates (e.g., from mouse liver) to assess compound degradation rates, which may explain divergent in vivo vs. in vitro results .

- Orthogonal Assays : Cross-validate findings using techniques like flow cytometry (apoptosis) and Western blotting (e.g., Bax/Bcl-2 ratio) to confirm mechanism .

Q. What strategies can optimize the synthetic protocol for higher yield and scalability?

- Methodology :

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, temperature, catalyst loading) to identify optimal conditions. For example, replacing dioxane with acetonitrile may improve reaction homogeneity .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or DBU) to enhance nucleophilicity of intermediates .

- Continuous Flow Synthesis : Implement microreactors to improve heat/mass transfer and reduce side products during scale-up .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., PI3K). Validate with crystal structures from the PDB .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (backbone stability) and binding free energy (MM/PBSA) .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What experimental approaches can elucidate the metabolic fate of this compound in biological systems?

- Methodology :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human or murine) and identify metabolites via LC-MS/MS. Monitor cytochrome P450 isoforms (CYP3A4, CYP2D6) using isoform-specific inhibitors .

- Isotope Labeling : Synthesize a 13C-labeled cyanophenyl moiety to track metabolic pathways using NMR or mass spectrometry .

Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility. For example, replace the carboxamide with a methoxy group to enhance intestinal absorption .

- Salt Formation : Test hydrochloride or mesylate salts to increase aqueous solubility without altering pharmacophore integrity .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.